3-(2-Formylphenoxy)propanamide
Overview
Description
3-(2-Formylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It has the molecular formula C10H11NO3 .
Synthesis Analysis
A novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines has been developed. Salicaldehydes were treated with ethyl propiolate in the presence of N-methylmorpholine to give ethyl 3-(2-formylphenoxy)propenoates .Molecular Structure Analysis
The molecular structure of 3-(2-Formylphenoxy)propanamide includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Three equivalents of ethyl 3-(2-formylphenoxy)propenoates reacted with 1 equiv of amines under trifluoroacetic acid (TFA) catalyst to furnish the corresponding N-substituted 1,4-dihydropyridines in good to excellent yields, recovering the starting material salicaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Formylphenoxy)propanamide include its molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
1. Application in Medicinal and Pharmaceutical Chemistry
- Summary of the Application : Propanamide-sulfonamide based drug conjugates, which could potentially include “3-(2-Formylphenoxy)propanamide”, have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). These conjugates could lead to the development of novel types of pharmacological agents in the treatment of several pathological disorders where urease and COX-2 enzymes are involved .
- Methods of Application : The conjugates were designed and synthesized using a multi-target approach. They were then confirmed by spectroscopic techniques like IR, 1 HNMR, 13 CNMR, and elemental analysis. The conjugates were screened for anti-inflammatory, urease, and COX-2 inhibition .
- Results or Outcomes : The naproxen-sulfamethoxazole conjugation showed better anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the medication indomethacin (86.8% inhibition). It exhibited 75.4% inhibition of COX-2 at 10 µM concentration which is comparable with the reference drug (celecoxib, 77.1% inhibition) .
2. Application in Biotechnology
- Summary of the Application : The compound N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, which is structurally similar to “3-(2-Formylphenoxy)propanamide”, has been used in the bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
- Methods of Application : Whole cells of Rhodotorula glutinis were used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
- Results or Outcomes : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-formylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(13)5-6-14-9-4-2-1-3-8(9)7-12/h1-4,7H,5-6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCRVJLXSTFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenoxy)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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